3-Acetamidopropane-1-sulfonate
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Overview
Description
Acamprosate(1-) is an alkanesulfonate oxoanion.
Scientific Research Applications
Anticancer Activity
Sulfonates, including compounds related to 3-Acetamidopropane-1-sulfonate, demonstrate significant biological activities, particularly in anticancer research. A study by Oklješa et al. (2019) explored the anti-proliferative activity of mesylate compounds against human cancer cell lines, highlighting the potential of sulfonates in cancer therapy (Oklješa et al., 2019).
Catalyst in Chemical Ligation
Mercaptobenzyl sulfonates, similar in structure to this compound, are examined as catalysts for native chemical ligation. Cowper et al. (2015) found that these compounds could catalyze ligation processes effectively, indicating their utility in chemical synthesis and bioconjugation (Cowper et al., 2015).
Antimicrobial Agents
In the study of new antimicrobial agents, sulfonate derivatives have shown promise. Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, demonstrating potent antimicrobial properties, suggesting the potential of sulfonate compounds in developing new antimicrobial drugs (Darwish et al., 2014).
Organic Synthesis
Sulfonates play a crucial role in organic synthesis. Lee and Chan (1997) discussed the use of various sulfonates, including acetylenic sulfonates, in synthesizing heterocycles and alkaloids, showing the versatility of sulfonates in chemical synthesis (Lee & Chan, 1997).
Anticoagulant Activity
Sulfonated polymers, such as poly(γ-glutamic acid)sulfonate, exhibit significant anticoagulant activity. Matsusaki et al. (2002) demonstrated that the degree of sulfonation in these polymers correlates with their anticoagulant effectiveness, suggesting their potential in medical applications like drug delivery and tissue engineering (Matsusaki et al., 2002).
Conjugation in Protein Therapeutics
Sulfonate compounds, such as PEG-mono-sulfone, are used in the conjugation of therapeutics, enhancing their efficacy. Badescu et al. (2014) showed that PEG-mono-sulfone enables efficient and stable thiol-specific conjugation in protein therapeutics (Badescu et al., 2014).
Conductivity in Polymers
Sulfonates are instrumental in enhancing the electrical conductivity of polymers. Paul and Pillai (2000) studied the effects of sulfonic acid dopants on polyaniline, showing improved conductivity and flexibility, indicating their potential in electronic applications (Paul & Pillai, 2000).
Properties
Molecular Formula |
C5H10NO4S- |
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Molecular Weight |
180.2 g/mol |
IUPAC Name |
3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)/p-1 |
InChI Key |
AFCGFAGUEYAMAO-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCCS(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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